Cas no 1505586-29-7 ((5-fluoro-2-methoxyphenyl)methanesulfonyl chloride)

(5-フルオロ-2-メトキシフェニル)メタンスルホニルクロリドは、有機合成において有用なスルホン化試薬です。この化合物は、芳香環にフッ素原子とメトキシ基を有するため、電子効果を精密に制御できる点が特徴です。特に医薬品中間体や機能性材料の合成において、選択的なスルホン化反応を可能にします。反応性が高く、各種求核試薬と効率的に反応するため、多様な誘導体の合成に応用可能です。また、比較的安定な結晶性固体であるため、取り扱いや保管が容易という利点があります。

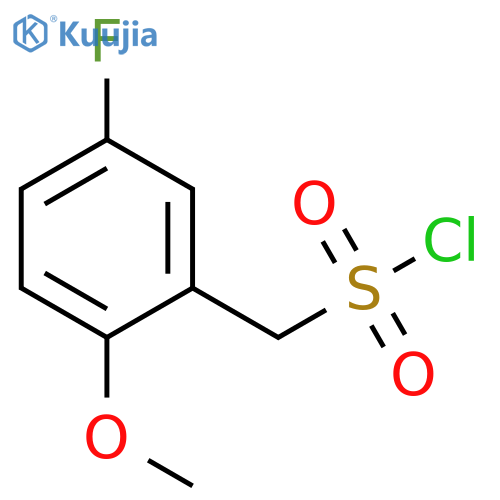

1505586-29-7 structure

商品名:(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzenemethanesulfonyl chloride, 5-fluoro-2-methoxy-

- (5-fluoro-2-methoxyphenyl)methanesulfonyl chloride

-

- インチ: 1S/C8H8ClFO3S/c1-13-8-3-2-7(10)4-6(8)5-14(9,11)12/h2-4H,5H2,1H3

- InChIKey: PNKBVDGJHIQZCQ-UHFFFAOYSA-N

- ほほえんだ: C1(CS(Cl)(=O)=O)=CC(F)=CC=C1OC

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-141078-2.5g |

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |

1505586-29-7 | 95% | 2.5g |

$2127.0 | 2023-02-15 | |

| Enamine | EN300-141078-100mg |

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |

1505586-29-7 | 95.0% | 100mg |

$376.0 | 2023-09-30 | |

| Enamine | EN300-141078-10000mg |

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |

1505586-29-7 | 95.0% | 10000mg |

$4667.0 | 2023-09-30 | |

| Enamine | EN300-141078-50mg |

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |

1505586-29-7 | 95.0% | 50mg |

$252.0 | 2023-09-30 | |

| Enamine | EN300-141078-1000mg |

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |

1505586-29-7 | 95.0% | 1000mg |

$1086.0 | 2023-09-30 | |

| Aaron | AR01ADLR-500mg |

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |

1505586-29-7 | 95% | 500mg |

$1190.00 | 2025-02-09 | |

| 1PlusChem | 1P01ADDF-500mg |

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |

1505586-29-7 | 95% | 500mg |

$977.00 | 2025-03-19 | |

| A2B Chem LLC | AV62707-500mg |

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |

1505586-29-7 | 95% | 500mg |

$927.00 | 2024-04-20 | |

| A2B Chem LLC | AV62707-100mg |

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |

1505586-29-7 | 95% | 100mg |

$431.00 | 2024-04-20 | |

| A2B Chem LLC | AV62707-250mg |

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |

1505586-29-7 | 95% | 250mg |

$602.00 | 2024-04-20 |

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

1505586-29-7 ((5-fluoro-2-methoxyphenyl)methanesulfonyl chloride) 関連製品

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量